1-[2-(5-methyl-1H-indol-3-yl)ethyl]-5-oxo-N-[3-(propan-2-yloxy)propyl]pyrrolidine-3-carboxamide
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Overview
Description
1-[2-(5-methyl-1H-indol-3-yl)ethyl]-5-oxo-N-[3-(propan-2-yloxy)propyl]pyrrolidine-3-carboxamide is a complex organic compound that features an indole moiety, a pyrrolidine ring, and a carboxamide group. This compound is of significant interest due to its potential biological activities and applications in various fields such as chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(5-methyl-1H-indol-3-yl)ethyl]-5-oxo-N-[3-(propan-2-yloxy)propyl]pyrrolidine-3-carboxamide typically involves multiple steps, starting with the preparation of the indole derivative. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone or aldehyde under acidic conditions . The resulting indole derivative is then subjected to further functionalization to introduce the ethyl and methyl groups.
The pyrrolidine ring can be synthesized through a variety of methods, including the cyclization of amino acids or the reduction of pyrrolidinones.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic routes for higher yields and purity. This can include the use of advanced catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques to scale up the production process .
Chemical Reactions Analysis
Types of Reactions
1-[2-(5-methyl-1H-indol-3-yl)ethyl]-5-oxo-N-[3-(propan-2-yloxy)propyl]pyrrolidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form indole-3-carboxylic acid derivatives.
Reduction: The carbonyl group in the pyrrolidine ring can be reduced to form the corresponding alcohol.
Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the 3-position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Major Products
The major products formed from these reactions include indole-3-carboxylic acid derivatives, alcohols, and various substituted indole derivatives .
Scientific Research Applications
1-[2-(5-methyl-1H-indol-3-yl)ethyl]-5-oxo-N-[3-(propan-2-yloxy)propyl]pyrrolidine-3-carboxamide has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 1-[2-(5-methyl-1H-indol-3-yl)ethyl]-5-oxo-N-[3-(propan-2-yloxy)propyl]pyrrolidine-3-carboxamide involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone with similar indole structure but different biological activity.
Indole-3-carbinol: Found in cruciferous vegetables and studied for its anticancer properties.
Tryptophan: An essential amino acid with an indole ring, involved in protein synthesis and neurotransmitter production.
Uniqueness
1-[2-(5-methyl-1H-indol-3-yl)ethyl]-5-oxo-N-[3-(propan-2-yloxy)propyl]pyrrolidine-3-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity compared to other indole derivatives .
Properties
Molecular Formula |
C22H31N3O3 |
---|---|
Molecular Weight |
385.5 g/mol |
IUPAC Name |
1-[2-(5-methyl-1H-indol-3-yl)ethyl]-5-oxo-N-(3-propan-2-yloxypropyl)pyrrolidine-3-carboxamide |
InChI |
InChI=1S/C22H31N3O3/c1-15(2)28-10-4-8-23-22(27)18-12-21(26)25(14-18)9-7-17-13-24-20-6-5-16(3)11-19(17)20/h5-6,11,13,15,18,24H,4,7-10,12,14H2,1-3H3,(H,23,27) |
InChI Key |
LUGOZMSIECDIBN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)NC=C2CCN3CC(CC3=O)C(=O)NCCCOC(C)C |
Origin of Product |
United States |
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